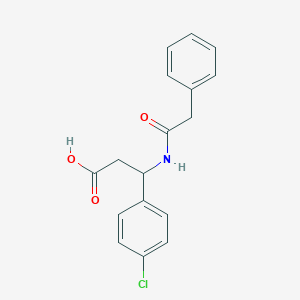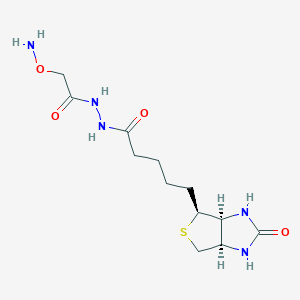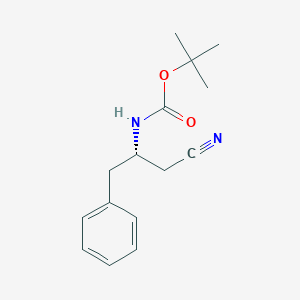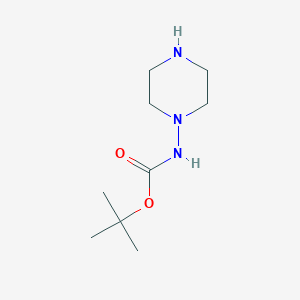
トリ(4-(2-チエニル)フェニル)アミン
概要
説明
Tris[4-(2-thienyl)phenyl]amine is an isotropic organic semiconductor used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). It is soluble in a variety of organic solvents and can be used in the fabrication of heterojunction solar cells .
Synthesis Analysis
The synthesis of Tris[4-(2-thienyl)phenyl]amine-based conjugated microporous polymers has been achieved through direct arylation polymerization . Another method involves a two-flask synthesis from triphenylamine, which is more efficient and yields higher results than the direct one-flask threefold Vilsmeier-Haack formylation .
Molecular Structure Analysis
The molecular structure of Tris[4-(2-thienyl)phenyl]amine has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .
Chemical Reactions Analysis
Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The copolymers exhibit distinct electrochromic properties .
Physical And Chemical Properties Analysis
Tris[4-(2-thienyl)phenyl]amine exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .
科学的研究の応用
エレクトロクロミックデバイス
TTPA含有コポリマーは、エレクトロクロミックデバイス(ECD)の陽極層として使用されてきました。これらのデバイスは電圧を印加すると色が変化し、低エネルギー消費ディスプレイ、スマートウィンドウ、適応型迷彩などに役立ちます。 これらのコポリマーは、高い光学コントラストと長期のサイクル安定性を示し、実用的な用途に適しています .
有機半導体
TTPA誘導体は、有機半導体として研究されています。 これらの分子構造は、デバイスにおける電荷輸送を強化することが可能であり、有機発光ダイオード(OLED)および有機光起電力(OPV)の効率を向上させるために重要です .
蛍光性共役ミクロポーラスポリマー
研究者は、ピクリン酸を選択的に検出するために、TTPAを用いて蛍光性共役ミクロポーラスポリマーを合成しました。 このアプリケーションは、ピクリン酸が強力な爆発物であるため、環境モニタリングと安全において重要です .
スペクトロ電気化学
TTPAベースのコポリマーは、スペクトロ電気化学的特性について研究されてきました。 これらの材料は、異なる電気的状態下で複数回の色の変化を示し、電気的刺激に応答するセンサーやディスプレイに適用できます .
溶媒効果の研究
TTPAのUV-Vis吸収および発光特性に対する溶媒効果が調査されました。 これらの効果を理解することは、センシングとイメージングの用途向けに、調整された光学特性を持つ新しい材料の開発にとって重要です .
重合研究
TTPA含有コポリマーの電気化学的重合は、さまざまな基板への堆積を研究するために実行されました。 これらの研究は、特定の電気化学的および光学的特性を持つ新しい高分子材料の開発の基礎となります .
作用機序
Target of Action
Tris[4-(2-thienyl)phenyl]amine (TPATTh) is a thiophene-based conjugated microporous polymer . It primarily targets electron-deficient nitroaromatic analytes . It is also used as a donor in combination with the C70 fullerene, as an acceptor .
Mode of Action
TPATTh interacts with its targets through its extended π-conjugation and electron-rich characteristics . This interaction results in strong fluorescent emission properties, making TPATTh an effective fluorescent chemosensor .
Biochemical Pathways
It’s known that tpatth is synthesized via a readily synthetic scheme of c–h direct arylation polymerization (dap) that involves thiophene-flanked arenes .
Pharmacokinetics
Its solubility and stability are influenced by the solvent used .
Result of Action
The interaction of TPATTh with its targets leads to high luminescence, showing a white and yellow emission in both THF and DOX excited under 365 nm using a UV lamp . It also exhibits good thermal stability .
Action Environment
The action of TPATTh is influenced by environmental factors such as the type of solvent used. For instance, the suspension of TPATTh given rise to high luminescence in both THF and DOX . Moreover, TPATTh-based conjugated microporous polymers display good thermal stability .
将来の方向性
特性
IUPAC Name |
4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPFPUHRRPAXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142807-64-5 | |
| Record name | Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142807-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00571346 | |
| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142807-63-4 | |
| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



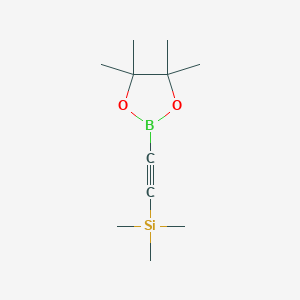

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
